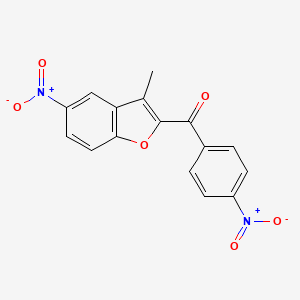

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone

Beschreibung

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone is a nitro-substituted benzofuran derivative characterized by a methanone bridge linking a 3-methyl-5-nitrobenzofuran moiety to a 4-nitrophenyl group.

Eigenschaften

IUPAC Name |

(3-methyl-5-nitro-1-benzofuran-2-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c1-9-13-8-12(18(22)23)6-7-14(13)24-16(9)15(19)10-2-4-11(5-3-10)17(20)21/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFCXQJABWHOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of 3-methylbenzofuran followed by Friedel-Crafts acylation with 4-nitrobenzoyl chloride. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the acylation step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes, due to its stable aromatic structure and functional groups.

Wirkmechanismus

The mechanism of action of (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural analogs are compared in Table 1, highlighting substituent effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Analogs

| Compound Name | Substituents on Benzofuran | Aryl Group | Molecular Weight | Key Properties/Activity | Synthesis Method |

|---|---|---|---|---|---|

| (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone | 3-methyl, 5-nitro | 4-nitrophenyl | 368.28 (calc.) | High electron deficiency; potential bioactivity | Likely Friedel-Crafts acylation |

| (2-Butyl-5-nitrobenzofuran-3-yl)(4-nitrophenyl)methanone (Compound 9, ) | 2-butyl, 5-nitro | 4-nitrophenyl | 424.41 | Enhanced lipophilicity due to butyl group | AlCl3-catalyzed acylation in DCM |

| (3-Amino-5-methoxybenzofuran-2-yl)(4-fluorophenyl)methanone () | 3-amino, 5-methoxy | 4-fluorophenyl | 314.30 | Electron-donating groups (amino, methoxy); altered reactivity | Not specified |

| Pyrazoline derivatives () | Furan-2-yl, nitro | Pyridin-4-yl | ~450–500 (est.) | Anti-inflammatory activity (carrageenan assay) | Microwave irradiation (600 W, piperidine catalyst) |

| 1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone () | Tetrahydro pyrrolidine | 4-methylphenyl | 442.51 | Complex heterocyclic structure; steric bulk | Not specified |

Substituent Effects on Properties

- Electron-withdrawing vs. electron-donating groups: The target compound’s 3-methyl and dual nitro groups create pronounced electron deficiency, enhancing electrophilicity compared to analogs with amino or methoxy groups (e.g., ’s compound) .

- Steric hindrance : The 3-methyl group imposes minimal steric hindrance compared to bulkier substituents like 2-butyl (Compound 9, ) or tetrahydro pyrrolidine (). This likely improves reactivity in acylation reactions .

- Pyridinoyl moieties in ’s derivatives enhance activity, suggesting that aryl group choice critically influences bioactivity .

Research Findings and Implications

- The 4-nitrophenyl group’s electron deficiency could enhance binding to inflammatory targets .

- Solubility and stability: The target’s nitro groups may reduce solubility in polar solvents compared to methoxy/amino analogs (). However, its lower molecular weight (~368 vs. 442 in ) could improve bioavailability .

Biologische Aktivität

(3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone is a synthetic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes both methyl and nitro substituents on the benzofuran ring and a nitrophenyl group attached via a methanone linkage. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name for this compound is (3-methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone. Its molecular formula is , and it has a molecular weight of 328.28 g/mol. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Benzofuran Ring | Contains methyl and nitro substitutions |

| Methanone Group | Links to a nitrophenyl substituent |

| Molecular Formula | |

| Molecular Weight | 328.28 g/mol |

Synthesis

The synthesis of (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions, including:

- Nitration of 3-methylbenzofuran : This step introduces the nitro group.

- Friedel-Crafts acylation : The nitrophenyl group is attached using acyl chloride in the presence of Lewis acids like aluminum chloride.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzofuran derivatives, including those with similar structures to (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone. The compound's potential effectiveness against Gram-positive and Gram-negative bacteria has been evaluated through disc diffusion methods, demonstrating promising inhibitory zones against several pathogens.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 22 |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. The structure–activity relationship (SAR) indicates that the presence of nitro groups significantly enhances inhibitory potency.

Key Findings:

- IC50 Values : The compound exhibited an IC50 value comparable to standard inhibitors, suggesting its potential as a therapeutic agent.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| (3-Methyl-5-nitro...) | 62.10 | Acetylcholinesterase |

| Galantamine | 28.08 | Acetylcholinesterase |

Cytotoxicity Studies

Cell viability assays conducted on SH-SY5Y neuroblastoma cells revealed that at therapeutic concentrations, (3-Methyl-5-nitro-1-benzofuran-2-yl)(4-nitrophenyl)methanone did not exhibit significant cytotoxic effects, indicating its safety profile for further development.

Case Studies

A recent case study explored the effects of various benzofuran derivatives on cognitive function in animal models. The study concluded that compounds structurally similar to (3-Methyl-5-nitro...) improved memory retention and reduced neuroinflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.